molecular formula C15H10O4 B14624296 5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 59184-19-9

5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B14624296
CAS No.: 59184-19-9
M. Wt: 254.24 g/mol
InChI Key: JXKFUBAAXAEOTK-UHFFFAOYSA-N
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Description

5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid is a xanthone derivative with a molecular formula of C15H10O4. This compound is part of the xanthene family, known for its diverse biological and pharmacological activities. Xanthones are oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, which contributes to their wide range of applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the formation of the xanthone core, followed by methylation to introduce the methyl group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted xanthones, hydroxylated derivatives, and quinones.

Scientific Research Applications

5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
  • 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
  • 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid

Uniqueness

5-Methyl-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

59184-19-9

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C15H10O4/c1-8-3-2-4-10-13(16)11-7-9(15(17)18)5-6-12(11)19-14(8)10/h2-7H,1H3,(H,17,18)

InChI Key

JXKFUBAAXAEOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O

Origin of Product

United States

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